2-甲酰修剪三丙胺-d3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

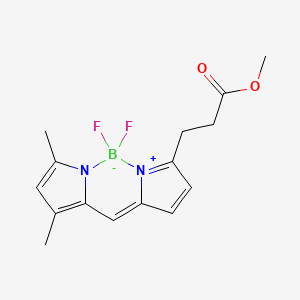

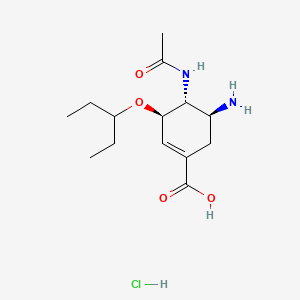

“2-Formyl Trimipramine-d3” is a compound used in the preparation of a labeled Trimipramine metabolite. It has a molecular formula of C21H23D3N2O and a molecular weight of 325.46 .

Molecular Structure Analysis

The molecular structure of “2-Formyl Trimipramine-d3” is based on its molecular formula, C21H23D3N2O . The compound is a light brown oil .Physical And Chemical Properties Analysis

“2-Formyl Trimipramine-d3” is a light brown oil with a molecular weight of 325.46 and a molecular formula of C21H23D3N2O .科学研究应用

Interaction with Monoamine and Organic Cation Transporters

Trimipramine and its metabolites interact with targets of other antidepressants, namely, the human monoamine transporters for noradrenaline (hNAT), serotonin (hSERT), and dopamine (hDAT), and with the human organic cation transporters (hOCT1, hOCT2, and hOCT3) which are expressed in the brain and are known to be involved in the uptake of monoamines .

Inhibition of Monoamine Transporters

At concentrations up to 30 μM, all transporters, except hOCT3, were inhibited by all examined substances. With IC 50 values between 2 and 10 μM, trimipramine inhibited hSERT, hNAT, hOCT1, and hOCT2, whereas clearly higher concentrations were needed for half-maximal inhibition of hDAT .

Metabolite Potency

Desmethyl-trimipramine showed about the same potencies as trimipramine, whereas 2-hydroxy-trimipramine was less potent at hNAT, hSERT, and hOCT1. Trimipramine- N -oxide preferentially inhibited hSERT .

Dopaminergic and α1-Adrenergic Systems

The aim of the present study was to find out whether Trimipramine given repeatedly was able to induce adaptive changes in the dopaminergic and α1-adrenergic systems .

Increase in Responsiveness

Like other tricyclic antidepressants studied previously, Trimipramine given repeatedly increases the responsiveness of brain dopamine D2 and D3 (locomotor activity but not stereotypy) as well as α1-adrenergic receptors to their agonists .

Quantification in Clinical Research

An analytical method for clinical research for the quantification of 15 tricyclic antidepressants in human plasma or serum is reported .

作用机制

Target of Action

2-Formyl Trimipramine-d3, a derivative of Trimipramine, primarily interacts with the human monoamine transporters for noradrenaline (hNAT), serotonin (hSERT), and dopamine (hDAT), and with the human organic cation transporters (hOCT1, hOCT2, and hOCT3) . These transporters are expressed in the brain and are known to be involved in the uptake of monoamines .

Mode of Action

Trimipramine, the parent compound of 2-Formyl Trimipramine-d3, is a tricyclic antidepressant. It was initially thought that tricyclic antidepressants work by inhibiting the reuptake of the neurotransmitters norepinephrine and serotonin by nerve cells . It is now thought that changes occur in receptor sensitivity in the cerebral cortex and hippocampus . Presynaptic receptors are affected: α1 and β1 receptors are sensitized, α2 receptors are desensitized (leading to increased noradrenaline production) .

Biochemical Pathways

It is known that tricyclic antidepressants like trimipramine modulate anti-pain opioid systems in the cns via an indirect serotonergic route . They are also effective in migraine prophylaxis .

Pharmacokinetics

Trimipramine is relatively well absorbed from the gi tract following oral administration with peak plasma concentrations usually attained within 2–6 hours . Bioavailability varies but averages approximately 41–43% .

Result of Action

Trimipramine is known to have antidepressant effects, and it is thought to work by modulating receptor sensitivity in the cerebral cortex and hippocampus . It is also known to have analgesic effects, particularly for neuropathic or neuralgic pain .

Action Environment

It is known that tricyclic antidepressants like trimipramine can accumulate in the brain (up to tenfold) . This suggests that the brain environment could significantly influence the action, efficacy, and stability of 2-Formyl Trimipramine-d3.

安全和危害

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Formyl Trimipramine-d3 involves the conversion of Trimipramine-d3 to the aldehyde form using a suitable oxidizing agent.", "Starting Materials": ["Trimipramine-d3", "Oxidizing agent (e.g. PCC, PDC, etc.)", "Solvent (e.g. dichloromethane, etc.)", "Deuterated solvent (e.g. deuterated chloroform, etc.)"], "Reaction": [ "Dissolve Trimipramine-d3 in a suitable solvent to form a reaction mixture.", "Add the oxidizing agent slowly to the reaction mixture with stirring at a low temperature (e.g. 0-5°C).", "Allow the reaction to proceed for a suitable amount of time (e.g. 1-2 hours) while maintaining the temperature.", "Quench the reaction by adding a suitable quenching agent (e.g. sodium bisulfite solution).", "Extract the product from the reaction mixture using a suitable organic solvent (e.g. dichloromethane).", "Dry the organic layer over a suitable drying agent (e.g. anhydrous sodium sulfate).", "Concentrate the organic layer under reduced pressure to obtain the crude product.", "Purify the crude product using a suitable purification technique (e.g. column chromatography) to obtain the final product, 2-Formyl Trimipramine-d3 in deuterated form." ] } | |

CAS 编号 |

1794938-94-5 |

产品名称 |

2-Formyl Trimipramine-d3 |

分子式 |

C21H26N2O |

分子量 |

325.47 |

IUPAC 名称 |

11-[2-methyl-3-[methyl(trideuteriomethyl)amino]propyl]-5,6-dihydrobenzo[b][1]benzazepine-3-carbaldehyde |

InChI |

InChI=1S/C21H26N2O/c1-16(13-22(2)3)14-23-20-7-5-4-6-18(20)9-10-19-12-17(15-24)8-11-21(19)23/h4-8,11-12,15-16H,9-10,13-14H2,1-3H3/i2D3 |

InChI 键 |

YYRCDLPADGLYAJ-BMSJAHLVSA-N |

SMILES |

CC(CN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)C=O)CN(C)C |

同义词 |

5-[3-(Dimethylamino)-2-methylpropyl]-10,11-dihydro-5H-dibenz[b,f]azepine-2-carboxaldehyde-d3 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,7-Diazaspiro[4.4]nonane-2,6-dione, 8-hydroxy-, (5R-cis)-(9CI)](/img/structure/B586602.png)